4-chloro-N-(pyrimidin-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

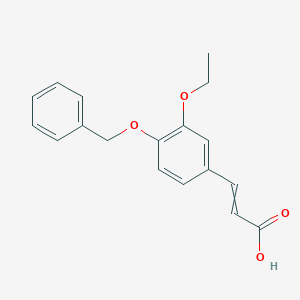

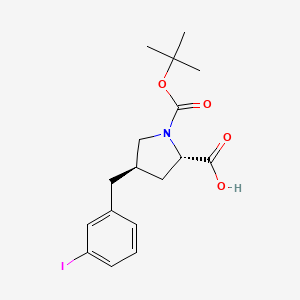

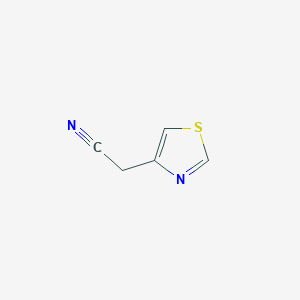

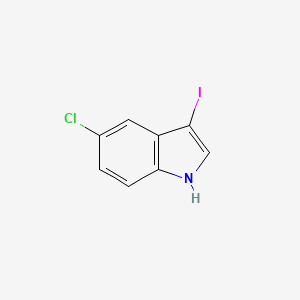

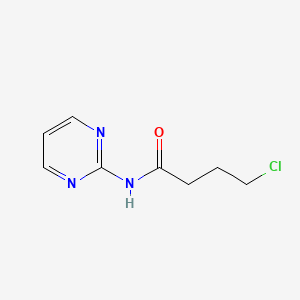

4-chloro-N-(pyrimidin-2-yl)butanamide is a chemical compound1. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2.

Synthesis Analysis

While there are no specific synthesis methods for 4-chloro-N-(pyrimidin-2-yl)butanamide found, similar compounds have been synthesized in various studies345. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity3.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(pyrimidin-2-yl)butanamide consists of a pyrimidine ring attached to a butanamide group with a chlorine atom2. The pyrimidine ring is a heterocyclic aromatic compound that contains two nitrogen atoms6.

Chemical Reactions Analysis

There are no specific chemical reactions involving 4-chloro-N-(pyrimidin-2-yl)butanamide found in the literature. However, similar compounds have been involved in various chemical reactions7. For instance, vinyltrimethoxysilane coupled well with 2-chloro pyrimidines, obtaining desired products7.Physical And Chemical Properties Analysis

4-chloro-N-(pyrimidin-2-yl)butanamide has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2. No additional physical or chemical properties were found in the literature.Wissenschaftliche Forschungsanwendungen

-

Large-Scale Synthesis

-

Pharmacological Applications

- Field : Medicinal Chemistry .

- Application : This research discusses the synthetic approaches for pharmacologically active decorated six-membered diazines .

- Results : These compounds are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Biological Potential

- Field : Biochemistry .

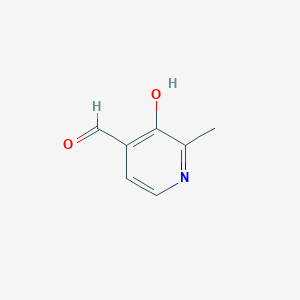

- Application : Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

- Method : Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

- Results : Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

-

Pharmaceutical Applications

- Field : Pharmaceutical Sciences .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Hypnotic Drugs

-

Inhibitors of Collagen Prolyl-4-Hydroxylase

-

Antiviral Activity

- Field : Virology .

- Application : Indole derivatives possess various biological activities, including antiviral activity .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Fungicidal Activity

- Field : Agricultural Chemistry .

- Application : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Anti-Inflammatory Activity

- Field : Pharmacology .

- Application : Indole derivatives possess various biological activities, including anti-inflammatory activity .

- Results : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Safety And Hazards

No specific safety and hazard information for 4-chloro-N-(pyrimidin-2-yl)butanamide was found in the literature.

Zukünftige Richtungen

While there are no specific future directions mentioned for 4-chloro-N-(pyrimidin-2-yl)butanamide, research into similar compounds suggests potential areas of interest. For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities6. This suggests that further research into the properties and potential applications of 4-chloro-N-(pyrimidin-2-yl)butanamide could be beneficial.

Eigenschaften

IUPAC Name |

4-chloro-N-pyrimidin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPCCZHAICKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377198 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(pyrimidin-2-yl)butanamide | |

CAS RN |

27179-31-3 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.